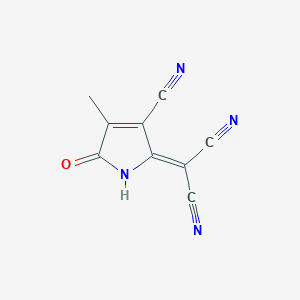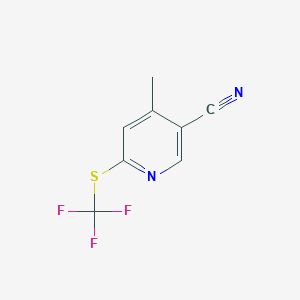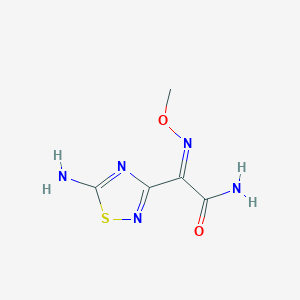![molecular formula C7H5IN2O B15052316 3-Iodo-1H-pyrrolo[3,2-c]pyridin-6(5H)-one CAS No. 1190315-85-5](/img/structure/B15052316.png)
3-Iodo-1H-pyrrolo[3,2-c]pyridin-6(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-1H-pyrrolo[3,2-c]pyridin-6(5H)-one is a heterocyclic compound that features an iodine atom attached to a pyrrolo[3,2-c]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-1H-pyrrolo[3,2-c]pyridin-6(5H)-one typically involves the iodination of a pyrrolo[3,2-c]pyridine precursor. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position on the pyridine ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise reaction conditions, thereby optimizing the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the iodine substituent, potentially converting it into other functional groups.
Substitution: The iodine atom in this compound can be substituted with other nucleophiles, leading to a wide range of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[3,2-c]pyridine derivatives with different functional groups.
Scientific Research Applications
Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules.
Biology: The compound has shown potential as a modulator of biological pathways, making it a candidate for drug discovery.
Medicine: Its derivatives are being explored for their anticancer, antiviral, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 3-Iodo-1H-pyrrolo[3,2-c]pyridin-6(5H)-one and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various signaling pathways, leading to the desired biological effects. For instance, some derivatives have been found to inhibit specific kinases, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: Another heterocyclic compound with a similar core structure but different substitution patterns.
1H-Pyrazolo[3,4-b]pyridine: A related compound with a pyrazole ring fused to the pyridine core.
Uniqueness: 3-Iodo-1H-pyrrolo[3,2-c]pyridin-6(5H)-one is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. This makes it a valuable scaffold for the development of new therapeutic agents and functional materials.
Properties
CAS No. |
1190315-85-5 |
|---|---|
Molecular Formula |
C7H5IN2O |
Molecular Weight |
260.03 g/mol |
IUPAC Name |
3-iodo-1,5-dihydropyrrolo[3,2-c]pyridin-6-one |
InChI |
InChI=1S/C7H5IN2O/c8-5-3-9-6-1-7(11)10-2-4(5)6/h1-3,9H,(H,10,11) |
InChI Key |
DDVYUYCETFUOAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CNC1=O)C(=CN2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


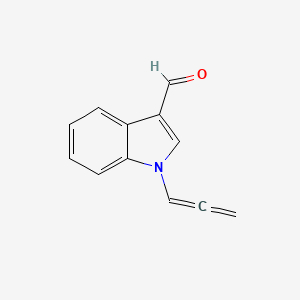

![1-(4,6-Dimethoxybenzo[d][1,3]dioxol-5-yl)ethanol](/img/structure/B15052252.png)


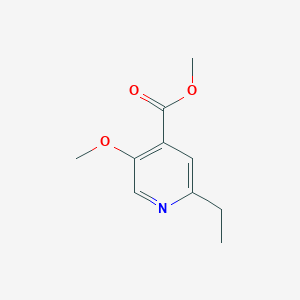
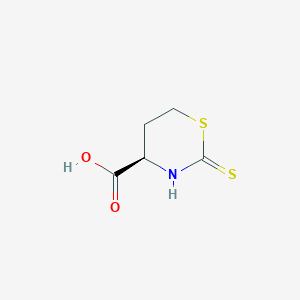
![Methyl 4-methyl-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B15052282.png)

![tert-butyl N-[(2Z)-2-(2H-1,3-benzodioxol-5-yl)-2-(hydroxyimino)ethyl]carbamate](/img/structure/B15052299.png)
